molecular formula C18H16BrN5O3S2 B5158831 N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide;hydrobromide

N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide;hydrobromide

Cat. No.: B5158831
M. Wt: 494.4 g/mol
InChI Key: SXSGSGOULBJYCU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide;hydrobromide is a complex organic compound that features multiple functional groups, including oxazole, pyridine, thiazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of individual building blocks, such as the oxazole, pyridine, and thiazole derivatives, followed by their coupling through amide or sulfonamide bond formation. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methyl group on the oxazole ring or other susceptible sites.

    Reduction: Reduction reactions could target the nitro or sulfonamide groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-4-aminobenzenesulfonamide
  • 4-(4-pyridin-2-yl-1,3-thiazol-2-yl)aniline
  • N-(5-methyl-1,2-oxazol-3-yl)-4-(thiazol-2-yl)benzenesulfonamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S2.BrH/c1-12-10-17(22-26-12)23-28(24,25)14-7-5-13(6-8-14)20-18-21-16(11-27-18)15-4-2-3-9-19-15;/h2-11H,1H3,(H,20,21)(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSGSGOULBJYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=CC=N4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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